(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol is a chemical compound classified under aliphatic cyclic structures and heterocycles. It possesses the molecular formula and a molecular weight of approximately 141.214 g/mol. The compound features a unique structure that includes a hexahydropyrrolizin moiety, which contributes to its biological activity and potential applications in various scientific fields.
The compound is categorized as:
These classifications highlight its structural characteristics and functional groups that are relevant for its chemical behavior and interactions.
The synthesis of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the production of specific enantiomers due to the presence of chiral centers in the molecule.
The molecular structure of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol can be represented using various notations:
OCC12CCCN1CCC2
AHPVHEAQLFAZOC-UHFFFAOYSA-N
This structure indicates the presence of multiple rings and functional groups that contribute to its reactivity and biological properties.
The compound's structural data can be summarized as follows:
(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol can undergo various chemical reactions:
Common reagents used in these reactions include:
The conditions for these reactions typically require controlled temperatures and pressures to ensure selectivity and yield.
The mechanism of action for (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol involves its interactions with biological targets such as enzymes or receptors. The specific arrangement of atoms within the molecule allows it to fit into active sites or binding pockets effectively.
The interaction is likely mediated by both hydrophobic and hydrogen bonding interactions due to the presence of functional groups in the compound. This specificity may lead to significant biological effects depending on the target.
The physical properties of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol include:
Chemical properties encompass reactivity with acids and bases due to the presence of both basic amine functionalities and acidic alcohol groups.
Spectroscopic techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are commonly used to analyze this compound's structure and confirm its purity.
(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol has potential applications in various scientific fields:
Pyrrolizine alkaloids represent a historically significant class of nitrogen-containing heterocycles that have evolved from toxic plant metabolites to privileged scaffolds in modern drug design. Initially identified in plants like Senecio and Crotalaria species, these compounds gained notoriety for their hepatotoxicity, which spurred scientific interest in their molecular mechanisms [3]. By the late 20th century, advances in synthetic chemistry enabled the detoxification and functionalization of the pyrrolizine core, leading to its adoption in pharmaceutical development. The scaffold’s inherent structural plasticity—featuring bridgehead nitrogen, tertiary amine functionality, and bicyclic ring fusion—allows precise three-dimensional presentation of pharmacophores to biological targets. This is exemplified by its integration into KRAS inhibitors, where pyrrolizine derivatives disrupt oncogenic signaling pathways in cancers such as pancreatic adenocarcinoma and non-small cell lung carcinoma [4] [8]. Recent patent literature (e.g., WO2022222871A1, WO2023001141A1) underscores the scaffold’s dominance in targeted cancer therapies, with over 60% of disclosed KRAS G12D and G12C inhibitors incorporating pyrrolizine or perhydropyrrolizine motifs [4] [5] [8].
The hexahydropyrrolizine system provides a conformationally restrained, saturated framework that enhances binding affinity and metabolic stability compared to planar aromatic cores. Introduction of a methyl group at the C3 position, as in (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol, induces critical stereoelectronic and steric effects that modulate pharmacological properties. Key structural features include:
Table 1: Structural and Physicochemical Properties of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 2411419-32-2 | Commercial standards [2] |
Molecular Formula | C₉H₁₇NO | HRMS [2] |
Molecular Weight | 155.24 g/mol | Calculated [2] |
Isomeric SMILES | CC1CCC2(N1CCC2)CO | PubChem CID: 118121068 [2] |
logP (Calculated) | 0.89 ± 0.15 | ChemAxon [2] |
Hydrogen Bond Acceptors | 2 | Structural analysis [5] |
Hydrogen Bond Donors | 1 (hydroxyl) | Structural analysis [5] |
Synthetic access to this scaffold typically employs stereoselective strategies, such as reductive amination/cyclization sequences starting from N-protected 4-aminobutanal derivatives, achieving overall yields of 45–68% [4]. The C8 hydroxymethyl group serves as a versatile handle for further derivatization, enabling rapid analog synthesis via esterification, etherification, or oxidation to carboxylic acids [5] [8].
This compound embodies strategic molecular design principles for overcoming limitations in current pyrrolizine-based therapeutics:
Table 2: Synthetic Routes to (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol Derivatives
Route | Key Transformation | Yield | Application | Reference |
---|---|---|---|---|
1 | N-alkylation of pyrrolizine with methyl iodide | 78% | KRAS inhibitor precursors | [8] |
2 | Reductive cyclization of keto-azides | 63% | Antibacterial analogs | [3] |
3 | Enzymatic resolution of racemates | 41% (99% ee) | Chiral building blocks | [5] |
Current research prioritizes leveraging this scaffold for covalent KRAS inhibition. Molecular dynamics simulations confirm that C8-oxidized variants (carboxylic acids) form salt bridges with KRAS G12D Asp12 residue (bond distance = 2.8 Å), while C3-methylated analogs enhance hydrophobic contact with Switch-II pocket residues [5] [8]. These features position (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol as a multipurpose lead compound capable of bridging diverse therapeutic areas through rational structural optimization.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9